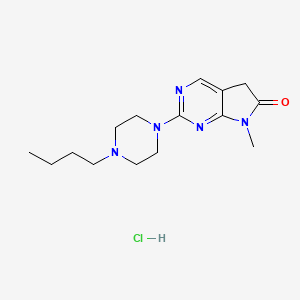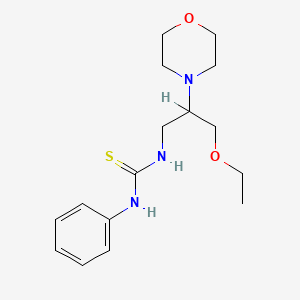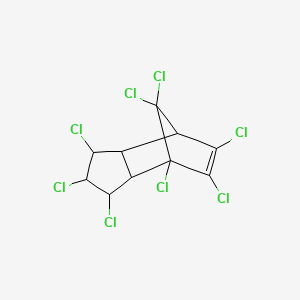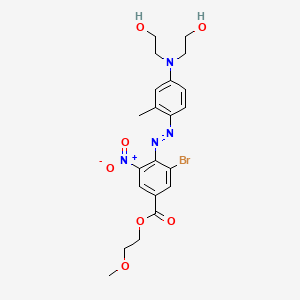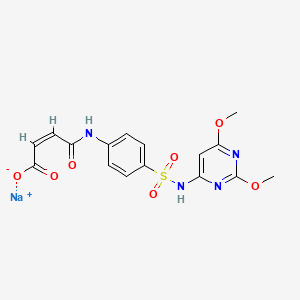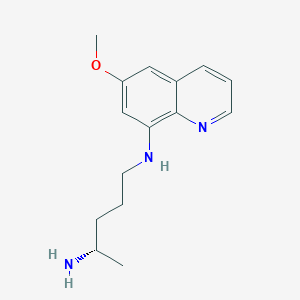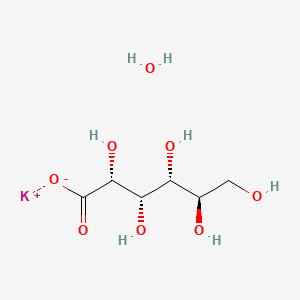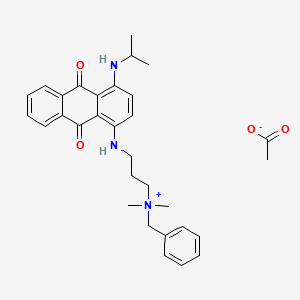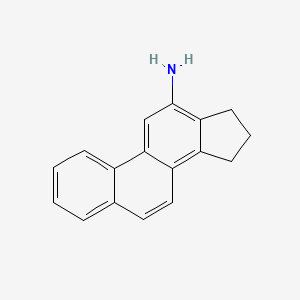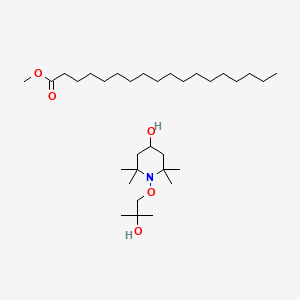
1-(2-Hydroxy-2-methylpropoxy)-2,2,6,6-tetramethylpiperidin-4-ol;methyl octadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-2-methylpropoxy)-2,2,6,6-tetramethylpiperidin-4-ol;methyl octadecanoate is a complex organic compound with the molecular formula C32H65NO5. This compound is known for its unique chemical structure, which combines a piperidine ring with a long-chain ester. It is often used in various industrial and scientific applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-2-methylpropoxy)-2,2,6,6-tetramethylpiperidin-4-ol;methyl octadecanoate typically involves the reaction of 1-(2-Hydroxy-2-methylpropoxy)-2,2,6,6-tetramethylpiperidin-4-ol with methyl octadecanoate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification reactions. The process is optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Hydroxy-2-methylpropoxy)-2,2,6,6-tetramethylpiperidin-4-ol;methyl octadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-2-methylpropoxy)-2,2,6,6-tetramethylpiperidin-4-ol;methyl octadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Employed in the study of lipid metabolism and as a component in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxy-2-methylpropoxy)-2,2,6,6-tetramethylpiperidin-4-ol;methyl octadecanoate involves its interaction with various molecular targets. The compound’s ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways. These interactions can modulate enzyme activity, influence membrane fluidity, and affect signal transduction processes .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Hydroxy-2-methylpropoxy)-2,2,6,6-tetramethylpiperidin-4-ol: Lacks the long-chain ester group, resulting in different chemical properties.
Methyl octadecanoate: Does not contain the piperidine ring, leading to distinct reactivity and applications.
Uniqueness
1-(2-Hydroxy-2-methylpropoxy)-2,2,6,6-tetramethylpiperidin-4-ol;methyl octadecanoate is unique due to its combined structural features, which confer both stability and reactivity. This makes it particularly valuable in applications requiring both properties, such as in high-performance materials and advanced biochemical research .
Propiedades
Fórmula molecular |
C32H65NO5 |
|---|---|
Peso molecular |
543.9 g/mol |
Nombre IUPAC |
1-(2-hydroxy-2-methylpropoxy)-2,2,6,6-tetramethylpiperidin-4-ol;methyl octadecanoate |
InChI |
InChI=1S/C19H38O2.C13H27NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2;1-11(2)7-10(15)8-12(3,4)14(11)17-9-13(5,6)16/h3-18H2,1-2H3;10,15-16H,7-9H2,1-6H3 |
Clave InChI |
KWXNZPMVDRSDOM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OC.CC1(CC(CC(N1OCC(C)(C)O)(C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


